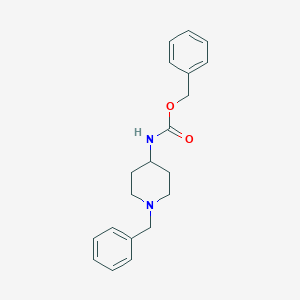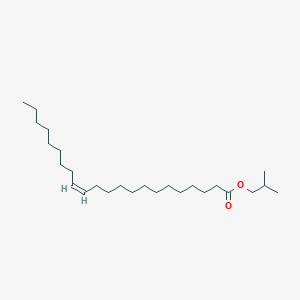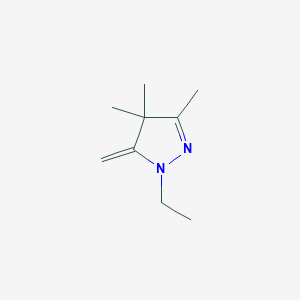![molecular formula C16H15NS B028636 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 104169-10-0](/img/structure/B28636.png)
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as PBTZ169, is a benzothiazole derivative that has gained attention due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of tuberculosis treatment.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, studies have shown that this compound targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of cell wall arabinan, and QcrB, an enzyme involved in the electron transport chain of the bacterium. This dual mechanism of action may contribute to the potent activity of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole against tuberculosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has low toxicity and is well-tolerated in animal models. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. In addition to its activity against tuberculosis, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have activity against other bacterial pathogens, such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its potent activity against tuberculosis. This compound has shown activity against both drug-susceptible and drug-resistant strains of the bacterium, making it a promising candidate for future tuberculosis treatments. However, one limitation of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its relatively high cost compared to other tuberculosis drugs.
Orientations Futures
There are several future directions for the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of combination therapies that include 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Studies have shown that this compound has a synergistic effect when used in combination with other tuberculosis drugs, and further research in this area could lead to the development of more effective tuberculosis treatments. Another area of interest is the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole's activity against other bacterial pathogens. Further research in this area could lead to the development of new antibiotics that target multiple bacterial pathogens. Finally, there is a need for more research on the mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Understanding the exact mechanism of action of this compound could lead to the development of more potent tuberculosis treatments.
Conclusion:
In conclusion, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a promising compound for the treatment of tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, and has good pharmacokinetic properties. Further research in this area could lead to the development of more effective tuberculosis treatments and new antibiotics that target multiple bacterial pathogens.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-phenylvinylamine and 2-methylthio-1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified through column chromatography. This method has been reported to yield high purity and good yields of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole.
Applications De Recherche Scientifique
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential as a therapeutic agent for tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have a synergistic effect when used in combination with other tuberculosis drugs, such as rifampicin and isoniazid.
Propriétés
Numéro CAS |
104169-10-0 |
|---|---|
Nom du produit |
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C16H15NS |
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
3-methyl-2-[(E)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
Clé InChI |
NVYGHKKDZBBWMV-VAWYXSNFSA-N |
SMILES isomérique |
CN1C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
SMILES canonique |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Synonymes |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




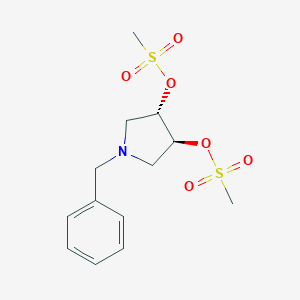

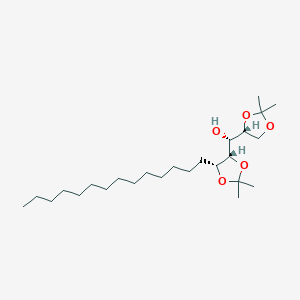

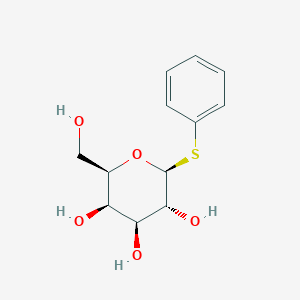
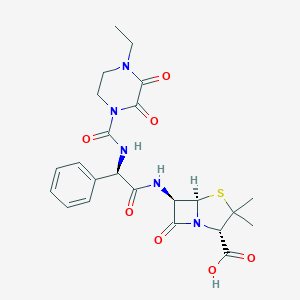
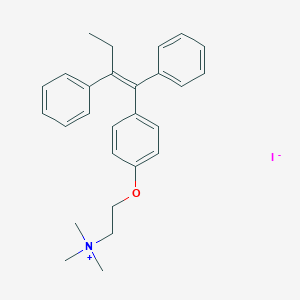
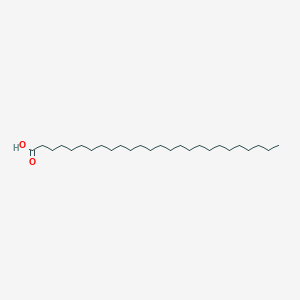
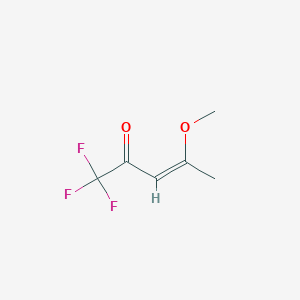
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
